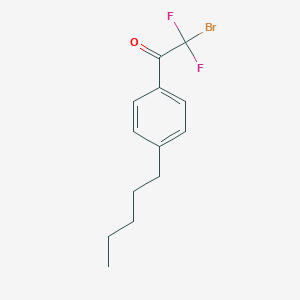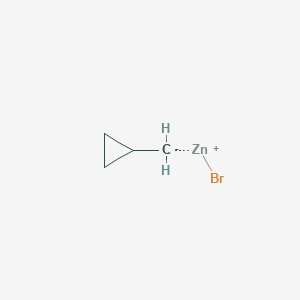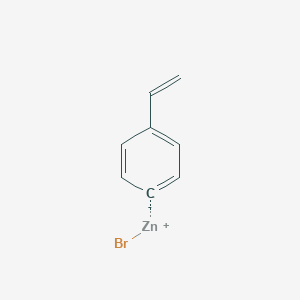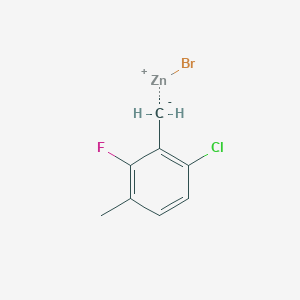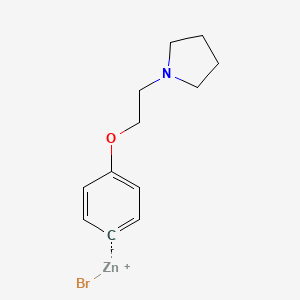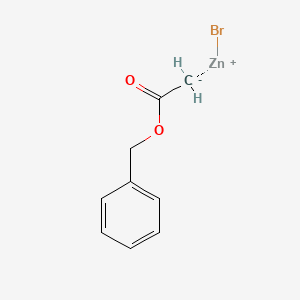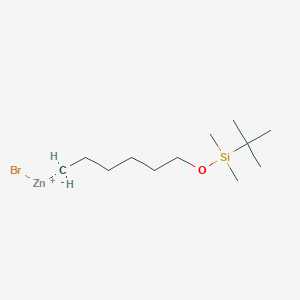
6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF (6-BDMZB) is a reagent used in organic synthesis. It is a colorless liquid with a molecular weight of 446.51 g/mol. This reagent is used in the synthesis of various organic compounds, including pharmaceuticals, polymers, and food additives. 6-BDMZB is a complex mixture of several compounds, including zinc bromide, t-butyl dimethyl siloxane, and hexyl bromide. The reagent is stable in air and can be stored at room temperature.
Mechanism of Action
The mechanism of action of 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF is based on the reaction of zinc bromide and t-butyl dimethyl siloxane. The reaction occurs when the two reactants are mixed in THF. The zinc bromide acts as an acid, while the t-butyl dimethyl siloxane acts as a base. The reaction produces a zinc bromide-t-butyl dimethyl siloxane complex, which is then quenched with hexyl bromide. The resulting product is 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF are not well understood. However, the reagent is believed to be non-toxic and non-irritating. It is also believed to be non-carcinogenic and non-mutagenic. In addition, 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF is believed to be non-teratogenic and non-allergenic.
Advantages and Limitations for Lab Experiments
The advantages of 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF for lab experiments include its stability in air, its low cost, and its ease of use. The reagent is also non-toxic, non-irritating, and non-carcinogenic. The main limitation of 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF is its limited shelf life. The reagent should be stored in a sealed container and used within a few weeks of its preparation.
Future Directions
The future directions for 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and food additives. In addition, further research into the mechanism of action of the reagent could lead to the development of new and more efficient synthetic methods. Finally, the development of new and more efficient synthesis methods for 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF could lead to the development of new and more efficient synthetic methods for other organic compounds.
Synthesis Methods
The synthesis of 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF is relatively straightforward. The synthesis begins with the reaction of zinc bromide and t-butyl dimethyl siloxane in a 1:1 molar ratio. The reaction is carried out in THF at room temperature. The reaction is then quenched with hexyl bromide, and the resulting solution is filtered to remove any unreacted starting materials. The product is then purified by distillation and stored in a sealed container.
Scientific Research Applications
6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF has been widely used in organic synthesis and is an important reagent in the synthesis of pharmaceuticals, polymers, and food additives. It can be used as a catalyst in the synthesis of various compounds, including amines, alcohols, and ethers. The reagent is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 6-(t-Butyldimethylsiloxy)hexylzinc bromide, 0.50 M in THF can be used in the synthesis of various food additives, including preservatives, flavorings, and colorings.
properties
IUPAC Name |
bromozinc(1+);tert-butyl-hexoxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OSi.BrH.Zn/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;;/h1,7-11H2,2-6H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFOGZSDFKMHRD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrOSiZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(t-Butyldimethylsiloxy)hexylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





